molecular formula C21H16N2 B14786878 1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-

1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-

Cat. No.: B14786878
M. Wt: 296.4 g/mol
InChI Key: JQBIBBRDZIQWKY-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- is a heterocyclic organic compound that features an imidazole ring substituted with biphenyl and phenyl groups. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as catalysts to facilitate the formation of the imidazole ring from acetophenones and benzylic amines .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that include cyclization, dehydration, and functional group modifications. These methods are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other molecules . Additionally, it can bind to specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole, 2-[1,1’-biphenyl]-4-yl-5-phenyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl and phenyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C21H16N2

Molecular Weight

296.4 g/mol

IUPAC Name

5-phenyl-2-(4-phenylphenyl)-1H-imidazole

InChI

InChI=1S/C21H16N2/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)21-22-15-20(23-21)18-9-5-2-6-10-18/h1-15H,(H,22,23)

InChI Key

JQBIBBRDZIQWKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(N3)C4=CC=CC=C4

Origin of Product

United States

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